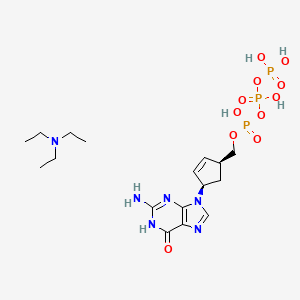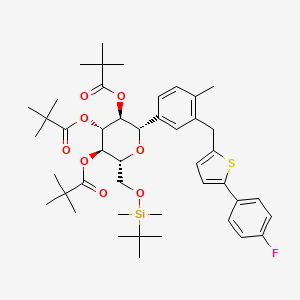
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin: is an intermediate compound used in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used for the treatment of type 2 diabetes and obesity. This compound plays a crucial role in the synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of Canagliflozin and other related molecules.
Biology and Medicine: In the field of medicine, the compound’s primary application is in the synthesis of Canagliflozin, which is used to manage type 2 diabetes by inhibiting SGLT2 and promoting glucose excretion through urine. This helps in controlling blood sugar levels and reducing the risk of complications associated with diabetes.
Industry: The compound is also used in the pharmaceutical industry for the large-scale production of Canagliflozin. Its role as an intermediate ensures the efficient and cost-effective synthesis of the final drug product.
Mechanism of Action
The compound itself does not have a direct mechanism of action, as it is an intermediate in the synthesis of Canagliflozin. Canagliflozin, the final product, works by inhibiting the sodium/glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine and lowering blood glucose levels.
Comparison with Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor used for the treatment of type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used to manage blood sugar levels in diabetic patients.
Comparison: 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin is unique due to its specific role as an intermediate in the synthesis of Canagliflozin. While other SGLT2 inhibitors like Dapagliflozin and Empagliflozin have similar therapeutic effects, the synthetic routes and intermediates involved in their production differ. This compound’s structure allows for specific functional group modifications, making it a valuable intermediate in the pharmaceutical industry.
Properties
Molecular Formula |
C45H63FO8SSi |
|---|---|
Molecular Weight |
811.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C45H63FO8SSi/c1-27-16-17-29(24-30(27)25-32-22-23-34(55-32)28-18-20-31(46)21-19-28)35-37(53-40(48)43(5,6)7)38(54-41(49)44(8,9)10)36(52-39(47)42(2,3)4)33(51-35)26-50-56(14,15)45(11,12)13/h16-24,33,35-38H,25-26H2,1-15H3/t33-,35+,36-,37+,38+/m1/s1 |
InChI Key |
RJPSMQJTJCYTPT-WRDLQXFXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
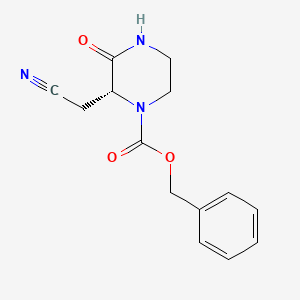
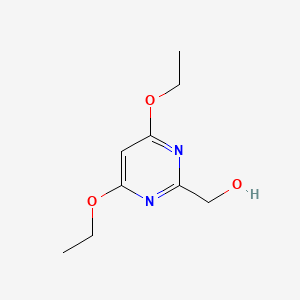
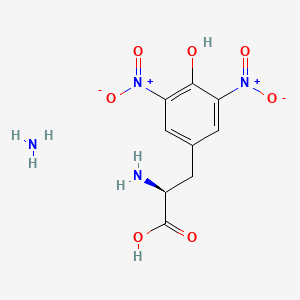

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
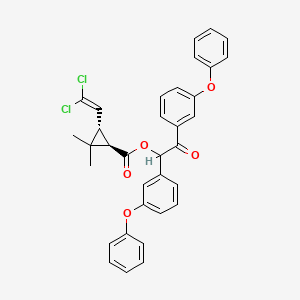
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
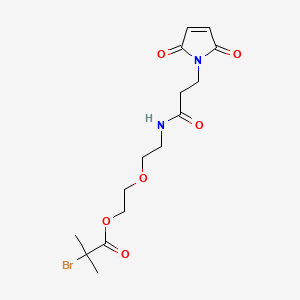
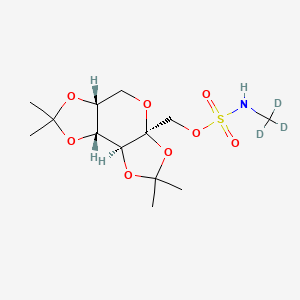
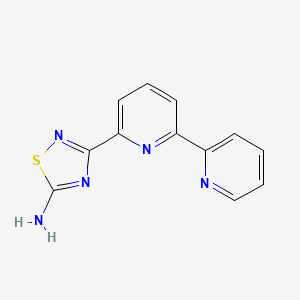
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
